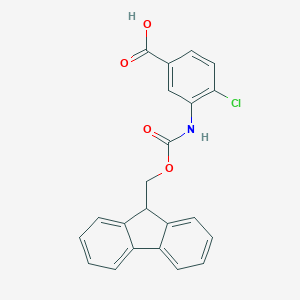

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID

Description

The exact mass of the compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPQSYSWHUYDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332121-92-3 | |

| Record name | 4-Chloro-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332121-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextual Significance of Halogenated Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry, meaning their basic structure is a recurring motif in a wide array of biologically active compounds and pharmaceuticals. nih.gov These molecules form the backbone for drugs with applications ranging from anti-inflammatory agents to treatments for metabolic disorders. nih.gov

The introduction of a halogen atom, such as chlorine, onto the anthranilic acid framework—creating a halogenated derivative—profoundly influences the molecule's properties. This modification can enhance a compound's metabolic stability, improve its ability to cross biological membranes (lipophilicity), and alter its electronic characteristics, which in turn affects how it binds to biological targets. Research has shown that halogen-substituted anthranilic acid derivatives can serve as novel platforms for developing androgen receptor antagonists for prostate cancer therapy, demonstrating a distinct mechanism of action compared to existing treatments. nih.gov The strategic placement of halogens allows for a comprehensive analysis of structure-activity relationships, which is fundamental to modern drug discovery. nih.gov

Role of Fluorenylmethoxycarbonyl Fmoc Protection in Synthetic Chemistry

The synthesis of complex molecules like peptides requires a step-by-step assembly process. lgcstandards.com A critical challenge is to ensure that only the desired parts of the molecules react. lgcstandards.com This is achieved through the use of "protecting groups," temporary chemical shields that block a reactive site, such as an amine, from unwanted reactions. numberanalytics.com

The Fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern synthetic chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). lgcstandards.comwikipedia.org Its widespread adoption is due to several key advantages:

Orthogonality: The Fmoc group is stable under acidic conditions but is easily and cleanly removed by a mild base, typically a solution of piperidine. wikipedia.orgtotal-synthesis.com This "orthogonality" allows chemists to selectively unmask the N-terminal amine of a growing peptide chain without disturbing other acid-sensitive parts of the molecule, including the linker that anchors the peptide to the solid support resin. lgcstandards.comwikipedia.org

Mild Reaction Conditions: Compared to older methods that required harsh acids like hydrogen fluoride, the Fmoc strategy employs milder conditions, making it compatible with the synthesis of delicate and modified peptides, such as those containing phosphate (B84403) or carbohydrate groups. total-synthesis.comaltabioscience.com

Reaction Monitoring: The cleavage of the Fmoc group produces a byproduct, dibenzofulvene, which has a strong UV absorbance. wikipedia.org This allows for real-time spectrophotometric monitoring of the deprotection step, ensuring the reaction has gone to completion before proceeding to the next step in the synthesis. wikipedia.org

This combination of stability, selective removal, and traceability makes the Fmoc group an invaluable tool for the efficient and reliable synthesis of complex peptides and other organic molecules. altabioscience.compublish.csiro.au

Overview of Research Domains and Applications for 2 Fmoc Amino 4 Chlorobenzoic Acid

Strategies for the Construction of the 2-Amino-4-chlorobenzoic Acid Scaffold

The synthesis of the core structure, 2-amino-4-chlorobenzoic acid, also known as 4-chloroanthranilic acid, is a critical first step. sigmaaldrich.com Various methodologies have been developed to achieve this, starting from different precursors and employing a range of chemical reactions.

Precursor Synthesis and Halogenation Protocols

The synthesis of 2-amino-4-chlorobenzoic acid often begins with readily available starting materials. One common approach involves the oxidation of a substituted toluene. For instance, o-chlorotoluene can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield o-chlorobenzoic acid. orgsyn.orgmiracosta.edu Subsequent functional group manipulations would then be required to introduce the amino group at the correct position.

Another strategy starts with 4-chlorotoluene. Friedel-Crafts alkylation can introduce a methyl group, followed by oxidation to the carboxylic acid. quora.com Nitration of the resulting chlorobenzoic acid and subsequent reduction of the nitro group to an amine provides the desired 2-amino-4-chlorobenzoic acid. quora.comprepchem.com

Halogenation is a key step in many synthetic routes. For example, starting from 2-bromo-5-chlorotoluene, bromination can be carried out to produce 5-chloro-2,4-dibromotoluene. google.com This intermediate can then be subjected to oxidation and ammonolysis to yield the target anthranilic acid derivative. google.com The choice of halogenation reagent and reaction conditions is crucial for achieving the desired regioselectivity.

Table 1: Selected Precursors and Reagents for 2-Amino-4-chlorobenzoic Acid Synthesis

| Precursor | Key Transformation(s) | Reagents | Reference(s) |

| o-Chlorotoluene | Oxidation | Potassium permanganate (KMnO₄) | orgsyn.org, miracosta.edu |

| 4-Chlorotoluene | Friedel-Crafts, Nitration, Reduction | CH₃Cl/AlCl₃, HNO₃/H₂SO₄, Fe/HCl | quora.com, prepchem.com |

| 2-Bromo-5-chlorotoluene | Bromination, Oxidation, Ammonolysis | Br₂, Acetic acid, Ammonia | google.com |

| 3-Chlorobenzoic acid | Directed ortho-metalation | Lithium dialkylamides (LDA) | acs.org |

Directed Functionalization Approaches

More advanced and regioselective methods, such as directed ortho-metalation (DoM), offer precise control over the introduction of functional groups. wikipedia.org In this approach, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the adjacent ortho-position. organic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a desired substituent. wikipedia.org

For the synthesis of the 2-amino-4-chlorobenzoic acid scaffold, the carboxylic acid group itself can act as a powerful DMG. acs.org For example, 3-chlorobenzoic acid can be treated with a hindered lithium dialkylamide like lithium diisopropylamide (LDA) to generate a lithium 3-chloro-2-lithiobenzoate. acs.org This dianion can then be trapped with an appropriate electrophile to introduce the amino group or a precursor to it. This method provides a highly regioselective route to contiguously substituted benzoic acids.

Fmoc Protection Strategies for the Amino Group

Once the 2-amino-4-chlorobenzoic acid scaffold is obtained, the amino group must be protected to allow for selective reactions at the carboxylic acid functionality. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis due to its stability under acidic conditions and its facile removal under mild basic conditions. researchgate.nettotal-synthesis.com

Optimized Reaction Conditions for N-Fmoc Installation

The installation of the Fmoc group onto the amino function of 2-amino-4-chlorobenzoic acid is typically achieved by reacting it with an Fmoc-donating reagent. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com

The reaction is generally carried out under Schotten-Baumann conditions, which involve a biphasic system of an organic solvent (like tetrahydrofuran (B95107) or dioxane) and an aqueous basic solution (such as sodium bicarbonate or sodium carbonate). total-synthesis.com Maintaining a pH of around 8-9 is crucial to ensure the amino group is sufficiently nucleophilic while preventing premature cleavage of the newly formed Fmoc carbamate (B1207046) or unwanted side reactions with the carboxylic acid. The reaction can be monitored by thin-layer chromatography (TLC) to ensure completion. Greener methods using ultrasound irradiation in the absence of a solvent have also been developed, offering high yields in short reaction times. scielo.br

Table 2: Optimized Conditions for Fmoc Protection

| Fmoc Reagent | Base | Solvent System | Temperature | Key Considerations | Reference(s) |

| Fmoc-Cl | Sodium Bicarbonate (NaHCO₃) | THF/Water or Dioxane/Water | Room Temperature | Maintain pH ~8-9 to prevent side reactions. | , total-synthesis.com |

| Fmoc-OSu | Sodium Bicarbonate (NaHCO₃) | THF/Saturated aq. NaHCO₃ | Room Temperature | Generally more stable than Fmoc-Cl. | total-synthesis.com |

| Fmoc-Cl | None (ultrasound) | Solvent-free | Room Temperature | Eco-friendly, rapid, and high-yielding. | scielo.br |

| Fmoc-benzotriazole | Triethylamine | Dichloromethane (B109758) | 20 °C | Good yields, free of dipeptide impurities. | organic-chemistry.org |

Considerations for Yield and Purity in Fmoc Derivatization

Key factors influencing yield and purity include:

Stoichiometry : Using a slight excess (1.1-1.2 equivalents) of the Fmoc reagent can help drive the reaction to completion. rsc.org

Reaction Time : The reaction should be monitored to ensure full consumption of the starting amine, but prolonged reaction times, especially under basic conditions, can lead to side reactions. Derivatization can often be completed within minutes. researchgate.netnih.gov

Purification : After the reaction, the product is typically precipitated by acidification of the reaction mixture. rsc.org Recrystallization from a suitable solvent, such as hot ethanol, can be employed to obtain the pure N-Fmoc protected amino acid. rsc.org Solid-phase extraction (SPE) is another rapid purification method. researchgate.netnih.gov

Purity Analysis : High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of the final product. sigmaaldrich.com For chiral amino acids, enantiomeric purity is also a critical parameter. sigmaaldrich.com

Derivatization at the Carboxylic Acid Functionality

With the amino group successfully protected by the Fmoc group, the carboxylic acid functionality of 2-(Fmoc-amino)-4-chlorobenzoic acid is available for a variety of chemical transformations. This is particularly important for its application as a building block in the synthesis of peptides and other complex organic molecules.

The primary derivatization is the activation of the carboxylic acid for amide bond formation, a cornerstone of peptide synthesis. bachem.com This is typically achieved by converting the carboxylic acid into a more reactive species. Common methods include the formation of:

Active Esters : Reacting the carboxylic acid with reagents like N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) (Pfp) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). bachem.com

Acid Chlorides : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the highly reactive acid chloride. researchgate.netnih.gov These are often used in solution-phase peptide synthesis.

In situ Activation : Utilizing coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). uci.eduembrapa.br These reagents form highly reactive intermediates that readily couple with a free amine to form a peptide bond. embrapa.br

The choice of derivatization method depends on the specific application, such as solution-phase synthesis or solid-phase peptide synthesis (SPPS), and the need to minimize side reactions like racemization. bachem.com For instance, in SPPS, the Fmoc-protected amino acid is activated and coupled to the free amine of the growing peptide chain attached to a solid support. uci.edu The chloro-substituent at the 4-position can also influence the electronic properties and reactivity of the molecule in these coupling reactions.

Table 3: Common Derivatization Reactions at the Carboxylic Acid Functionality

| Reaction Type | Reagents | Application | Reference(s) |

| Active Ester Formation | NHS/DCC, Pfp/DIC | Solid-Phase Peptide Synthesis (SPPS) | bachem.com |

| Acid Chloride Formation | SOCl₂, Oxalyl Chloride | Solution-Phase Synthesis | researchgate.net, nih.gov |

| In situ Amide Coupling | HATU/DIPEA, HBTU/NMM | Solid-Phase Peptide Synthesis (SPPS) | uci.edu, embrapa.br |

| Esterification | Alcohol, Acid Catalyst | Protection or modification of the C-terminus | nih.gov |

Esterification and Amidation Reactions

The carboxylic acid group of 2-(Fmoc-amino)-4-chlorobenzoic acid is a key functional handle for derivatization through esterification and amidation reactions. These transformations are fundamental in peptide synthesis and the development of novel bioactive molecules.

Esterification:

Esterification of 2-(Fmoc-amino)-4-chlorobenzoic acid is a common strategy for creating derivatives with altered solubility, stability, or reactivity. Standard methods for esterification can be employed, though care must be taken to avoid side reactions, particularly those involving the Fmoc protecting group.

One general method for the synthesis of acid-resistant Fmoc amino esters involves dissolving the Fmoc-protected amino acid in an alcohol (such as methanol, ethanol, or isopropanol) and slowly adding thionyl chloride at 0°C. The reaction is typically stirred at room temperature overnight. For acid-sensitive Fmoc amino methyl esters, a milder method involves dissolving the Fmoc-protected amino acid in dichloromethane with N,N-diisopropylethylamine (DIPEA) and adding methyl iodide. This reaction is also stirred at room temperature until completion, which can take several days. nih.gov

Recent research has highlighted the use of calcium(II) iodide as a protective agent during the hydrolysis of Fmoc-protected amino esters, enabling efficient ester hydrolysis without epimerization, a common side reaction. nih.gov This method is particularly useful when selective deprotection of the ester is required without affecting the Fmoc group. nih.gov

Amidation:

Amidation reactions of 2-(Fmoc-amino)-4-chlorobenzoic acid are crucial for forming peptide bonds. These reactions involve coupling the carboxylic acid with the amino group of another amino acid or a different amine-containing molecule. The success of amidation heavily relies on the activation of the carboxylic acid group, which is discussed in the following section on coupling reagents.

A study on Fmoc-amino esters and amides as selective butyrylcholinesterase inhibitors demonstrated the synthesis of a series of Fmoc-amide derivatives. nih.gov These were synthesized to test the hypothesis that incorporating substrate-like features, such as a trimethylammonium group, would lead to more potent and selective inhibitors. The study found that the Fmoc-amide derivatives selectively inhibited the target enzyme. nih.gov

Coupling Reagent Selection for Activated Carboxylic Acid Derivatives

The formation of an amide bond between 2-(Fmoc-amino)-4-chlorobenzoic acid and an amine requires the activation of the carboxylic acid. This is typically achieved using a coupling reagent. The choice of coupling reagent is critical to ensure high yields, minimize side reactions such as racemization, and overcome steric hindrance.

Common classes of coupling reagents used in peptide synthesis include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. To suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often used.

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and have a lower tendency to cause racemization compared to carbodiimides.

Uronium/Aminium Salts: This class includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high reactivity and are often the reagents of choice for difficult couplings, such as those involving sterically hindered amino acids. chempep.com For instance, HATU is recommended for coupling bulky amino acids like N-alkylamino acids. chempep.com

The selection of the coupling reagent can be influenced by the specific amino acid being coupled. For example, it has been shown that using DIPEA as a base with HBTU can lead to racemization when coupling Fmoc-Cys(Trt)-OH and Fmoc-Ser(tBu)-OH. chempep.com In such cases, a less basic amine like collidine is recommended. chempep.com

A comparative analysis of different synthetic methods for 2-(Fmoc-amino)-4-chlorobenzoic acid itself highlights the importance of reagent selection. The use of Fmoc-succinimidyl carbonate (Fmoc-Osu) is presented as a superior acylating agent to Fmoc-chloride, as it reacts selectively with primary amines under mild conditions, leading to higher purity and yield.

| Coupling Reagent Class | Examples | Additives | Key Advantages |

| Carbodiimides | DCC, DIC | HOBt, HOAt | Cost-effective |

| Phosphonium Salts | BOP, PyBOP | High efficiency, lower racemization | |

| Uronium/Aminium Salts | HATU, HBTU | High reactivity, suitable for difficult couplings |

Chemo- and Regioselectivity in Synthesis of 2-(Fmoc-amino)-4-chlorobenzoic Acid Analogs

The synthesis of analogs of 2-(Fmoc-amino)-4-chlorobenzoic acid often requires careful control of chemo- and regioselectivity. This is particularly relevant when performing reactions on the aromatic ring or when dealing with multiple reactive functional groups.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of 2-(Fmoc-amino)-4-chlorobenzoic acid analogs, a key challenge is to perform reactions on the chloro-substituted benzene ring without affecting the Fmoc-protected amino group or the carboxylic acid.

For instance, a copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids. nih.gov This method demonstrates high chemoselectivity, as the amination proceeds without the need for protecting the carboxylic acid group. nih.gov The reaction is also selective for the chloro substituent, even in the presence of other halides on the aniline (B41778) coupling partner. nih.gov

Regioselectivity:

Regioselectivity is the preference for a reaction to occur at one position over another. In the synthesis of analogs of 2-(Fmoc-amino)-4-chlorobenzoic acid, controlling the position of new substituents on the benzene ring is crucial.

The aforementioned copper-catalyzed amination of chlorobenzoic acids exhibits high regioselectivity. nih.gov The amination occurs specifically at the ortho-position relative to the carboxylic acid group. For example, the coupling of 2,4-dichlorobenzoic acid with 4-methoxyaniline resulted in amination only at the 2-position. nih.gov This inherent regioselectivity is a significant advantage, as it simplifies the synthesis of N-aryl anthranilic acid derivatives, which are precursors to various pharmaceuticals. nih.gov

The synthesis of other analogs, such as those involving substitution of the chlorine atom, would also require careful consideration of the directing effects of the existing amino and carboxyl groups on the aromatic ring to achieve the desired regioselectivity.

| Reaction Type | Key Feature | Example | Reference |

| Copper-Catalyzed Amination | High Chemoselectivity | Amination of 2-chlorobenzoic acid without protection of the carboxylic acid. | nih.gov |

| Copper-Catalyzed Amination | High Regioselectivity | Selective amination at the ortho-position to the carboxylic acid. | nih.gov |

Utilization as a Crucial Synthetic Intermediate in Pharmaceutical Development

The structural framework of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID is instrumental in the creation of diverse pharmacologically active compounds. The presence of the chloro- and Fmoc-amino-substituted benzoic acid core allows for its use as a foundational building block in the synthesis of a range of therapeutic agents.

Precursors to Quinazolinone Derivatives: Research in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

Quinazoline (B50416) and its derivatives are a class of bioactive heterocyclic compounds with a wide array of pharmacological properties, including applications in the development of drugs targeting the central nervous system. nih.govdergipark.org.tr Specifically, quinazolinone-based compounds have emerged as a promising scaffold in the design of multi-target drugs for Alzheimer's disease. nih.govnih.gov This neurodegenerative disorder is characterized by complex pathology, making multi-target agents a key strategy in treatment development. nih.govnih.gov

Research has focused on developing quinazolinone derivatives that exhibit both cholinesterase inhibitory and anti-inflammatory properties, addressing two of the key pathological hallmarks of Alzheimer's disease. nih.gov The synthesis of these derivatives often involves the use of anthranilic acid precursors, which share a structural resemblance to 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID, highlighting its potential as a starting material in creating novel quinazolinone-based therapeutics for neurodegenerative conditions. researchgate.net Studies have shown that certain quinazolinone derivatives can effectively reduce inflammatory markers and exhibit neuroprotective effects against neuronal damage. nih.gov The versatility of the quinazoline scaffold allows for the development of compounds that can modulate various targets implicated in Alzheimer's disease, such as β-amyloid, tau protein, and various enzymes. nih.gov

Table 1: Research on Quinazolinone Derivatives in Neurodegenerative Disorders

| Derivative Class | Therapeutic Target(s) | Key Research Findings |

| Quinazolinone-based compounds | Cholinesterase, Inflammatory markers (TNF-α, NFĸB, IL-1β, IL-6) | Promising anti-acetylcholinesterase, anti-inflammatory, and antioxidant activities. nih.gov |

| 2,6-disubstituted (3H)-quinazolin-4-ones | mGlu7 metabotropic glutamate (B1630785) receptor 7 | Antipsychotic-like activity, reversal of cognitive disruptions in animal models. nih.gov |

| 4-flexible amino-2-arylethenylquinolines | Aβ aggregation, Oxidative stress | Strong inhibition of Aβ aggregation and antioxidant properties. nih.gov |

Building Block for Antiviral Agents: Focus on HCV NS5B Polymerase Inhibitors

The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnatap.org The search for inhibitors of this enzyme has led to the identification of various non-nucleoside inhibitors, which bind to allosteric sites on the polymerase, disrupting its function. nih.govnih.gov

While direct synthesis pathways from 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID to specific HCV NS5B inhibitors are not explicitly detailed in the provided search results, its nature as a versatile building block for heterocyclic compounds makes it a relevant starting material. The development of novel antiviral agents often involves the synthesis of diverse chemical scaffolds to identify potent inhibitors. nih.gov The structural features of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID could be leveraged to create new classes of non-nucleoside inhibitors targeting the NS5B polymerase. Research in this area has identified several classes of compounds, including benzimidazole, indole, and benzothiadiazine derivatives, as effective inhibitors. natap.org The synthesis of such diverse heterocyclic systems often relies on versatile starting materials like substituted aminobenzoic acids.

Contribution to the Synthesis of Anti-inflammatory and Analgesic Compounds

The development of new anti-inflammatory and analgesic drugs is an ongoing area of research, with a focus on identifying compounds with improved efficacy and safety profiles. nih.govnih.gov The synthesis of novel compounds with these properties often involves the use of versatile chemical building blocks.

2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID can serve as a precursor for the synthesis of compounds with anti-inflammatory and analgesic potential. For instance, derivatives of 2-aminobenzoic acid are used to create compounds that target key inflammatory mediators. nih.gov Research has shown that certain quinazolinone derivatives, which can be synthesized from anthranilic acid-type precursors, possess significant anti-inflammatory and antioxidant activities. nih.gov Furthermore, derivatives of salicylic (B10762653) acid, which shares a benzoic acid core, have been investigated for their analgesic properties. nih.gov The structural elements of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID make it a suitable candidate for the synthesis of novel compounds in these therapeutic areas.

Incorporation into Peptide and Peptidomimetic Constructs

The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and controlled assembly of amino acids into peptides and related molecules.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating 2-(Fmoc-amino)-4-chlorobenzoic Acid

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating peptides for research and pharmaceutical applications. bachem.comaltabioscience.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.comlgcstandards.com The use of the Fmoc protecting group for the N-terminus of the amino acids is a key feature of the most common SPPS strategy. lgcstandards.com

The Fmoc group is stable under the coupling conditions but can be readily removed with a mild base, typically a solution of piperidine, to allow for the addition of the next amino acid in the sequence. chempep.com This orthogonality allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups. nih.gov 2-(Fmoc-amino)-4-chlorobenzoic acid, as an Fmoc-protected amino acid, is directly applicable to this methodology. Its incorporation into a peptide sequence is achieved by first deprotecting the N-terminus of the resin-bound peptide, followed by the coupling of the carboxylic acid of 2-(Fmoc-amino)-4-chlorobenzoic acid using a suitable activating agent. chempep.compeptide.com The presence of the chloro substituent on the benzene ring can be used to modulate the properties of the resulting peptide or to serve as a handle for further chemical modification. The efficiency of SPPS has been significantly enhanced by the availability of high-purity Fmoc-amino acids and the development of automated synthesizers. altabioscience.comnih.gov

Table 2: Key Steps in Fmoc-Based Solid-Phase Peptide Synthesis

| Step | Description | Reagents |

| Deprotection | Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. | Piperidine in a solvent like DMF. chempep.com |

| Washing | Removal of excess reagents and by-products from the deprotection step. | Various organic solvents. bachem.com |

| Coupling | Formation of a peptide bond between the free N-terminus of the resin-bound peptide and the activated carboxylic acid of the incoming Fmoc-amino acid. | Fmoc-amino acid, activating agents (e.g., HBTU, TBTU), and a base (e.g., DIPEA). chempep.com |

| Washing | Removal of excess reagents and by-products from the coupling step. | Various organic solvents. bachem.com |

| Final Cleavage | Cleavage of the completed peptide from the resin support and removal of permanent side-chain protecting groups. | Strong acid, typically trifluoroacetic acid (TFA) with scavengers. lgcstandards.com |

Solution-Phase Peptide Coupling Strategies

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. In solution-phase synthesis, all reactants are dissolved in a suitable solvent. youtube.com The use of the Fmoc protecting group in solution-phase synthesis has been explored, although it presents challenges. nih.govyoutube.com

The primary difficulty with using Fmoc-amino acids in solution-phase synthesis is the removal of the dibenzofulvene byproduct generated during the Fmoc deprotection step. nih.gov In SPPS, this byproduct is easily washed away, but in solution, it can be difficult to separate from the desired peptide product. nih.govyoutube.com Despite this challenge, methods have been developed for solution-phase Fmoc-based peptide synthesis, particularly in the context of creating DNA-encoded chemical libraries of peptides. nih.gov These strategies involve carefully optimized reaction conditions and protecting group strategies to enable the efficient coupling of Fmoc-amino acids, including derivatives like 2-(Fmoc-amino)-4-chlorobenzoic acid, in an aqueous environment. nih.gov

Computational and Structural Biology Studies

Conformational Analysis and Molecular Dynamics Simulations of 2-(Fmoc-amino)-4-chlorobenzoic Acid and its Conjugates

Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of 2-(Fmoc-amino)-4-chlorobenzoic acid and the larger molecules (conjugates) derived from it. nih.gov By simulating the motions of atoms over time, researchers can understand the molecule's conformational landscape, flexibility, and interactions with its environment.

Coarse-grained MD simulations, in particular, can model large systems like polymer-nucleic acid complexes, providing meaningful insights into molecular interactions. nih.gov For 2-(Fmoc-amino)-4-chlorobenzoic acid, MD simulations can be used to optimize reaction conditions for solid-phase peptide synthesis by modeling its interactions with coupling agents. These simulations can reveal how the molecule orientates itself and the energetic favorability of different conformations, which is crucial for predicting the outcomes of its incorporation into a growing peptide chain.

Table 1: Applications of Molecular Dynamics (MD) Simulations

| Area of Study | Objective | Insights Gained |

|---|---|---|

| Reaction Optimization | To simulate interactions with coupling agents (e.g., HATU, DCC). | Optimized conditions for solid-phase peptide synthesis, understanding steric hindrance. |

| Conformational Flexibility | To analyze the rotational freedom around single bonds. | Identification of low-energy conformations, understanding the rigidity of the backbone. |

| Solvent Interaction | To model the behavior of the molecule in different solvent environments. | Prediction of solubility and aggregation tendencies. |

| Conjugate Dynamics | To study the structure and behavior of peptides containing the molecule. nih.gov | Effect on peptide folding, stability, and interaction with biological targets. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the electronic environment of 2-(Fmoc-amino)-4-chlorobenzoic acid. These calculations provide fundamental data on the molecule's electronic structure, which dictates its chemical reactivity.

A key feature of this molecule is the chloro-substituent at the 4-position of the benzoic acid ring. This group has a significant impact on the molecule's electronic properties. The chlorine atom acts as a moderate electron-withdrawing group. This electronic effect influences the acidity of the carboxylic acid proton and the nucleophilicity of the amino group after the Fmoc group is removed. DFT calculations can precisely quantify these effects, for example, through Natural Bond Orbital (NBO) analysis to assess nucleophilicity. Such predictions are invaluable for planning subsequent chemical modifications, such as substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Table 2: Predicted Electronic Properties via Quantum Chemistry

| Calculation Method | Property Investigated | Predicted Influence |

|---|---|---|

| Density Functional Theory (DFT) | Electronic environment, nucleophilicity, steric hindrance. | Models the impact of the chloro group and Fmoc protection on reactivity. |

| Hammett Constants | Electron-withdrawing effect of the 4-chloro group. | The -Cl group (σₚ ≈ 0.23) enhances electrophilic reactivity for potential derivatization. |

| NBO Analysis | Nucleophilicity of the deprotected amine. | Predicts the reactivity of the free amino group in peptide coupling reactions. |

X-ray Crystallography and Spectroscopic Characterization of Reaction Intermediates or Final Products

While a crystal structure for 2-(Fmoc-amino)-4-chlorobenzoic acid itself is not publicly detailed, extensive crystallographic data exists for its core precursor, 2-amino-4-chlorobenzoic acid. nih.gov The study of this precursor provides a foundational understanding of the molecular geometry and intermolecular interactions that are likely to influence the structure of the Fmoc-protected derivative.

The crystal structure of 2-amino-4-chlorobenzoic acid reveals an almost planar molecule. nih.gov In the crystal lattice, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds. nih.gov These dimers then stack along the crystallographic b-axis. nih.gov An important feature is an intramolecular N-H···O hydrogen bond that creates a stable six-membered ring motif. nih.gov

Table 3: Crystallographic Data for 2-amino-4-chlorobenzoic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆ClNO₂ |

| System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.4667 (10) |

| b (Å) | 3.7648 (2) |

| c (Å) | 23.7598 (15) |

| β (°) | 93.015 (3) |

| Volume (ų) | 1381.59 (14) |

| Z | 8 |

Data sourced from a study on 2-amino-4-chlorobenzoic acid. nih.gov

The addition of the large, planar Fmoc group would significantly alter this packing. Studies on other Fmoc-amino acids show that intermolecular interactions between the bulky Fmoc groups can dominate the crystal packing, often shielding a hydrogen-bonded core. researchgate.netrsc.org It is plausible that in the crystalline form of 2-(Fmoc-amino)-4-chlorobenzoic acid, similar π-stacking interactions between the fluorenyl moieties would be a defining structural feature.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for characterizing the compound, tracking reaction progress during synthesis, and confirming the identity of intermediates and final products. bldpharm.com

Molecular Docking and Protein-Ligand Interaction Modeling (relevant for derived therapeutic agents)

2-(Fmoc-amino)-4-chlorobenzoic acid serves as a crucial building block for synthesizing peptide-based therapeutic agents. Once these more complex molecules are created, computational techniques like molecular docking become essential for predicting their biological activity.

Molecular docking is a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This modeling allows researchers to understand how a drug candidate might interact with its biological target at the atomic level. For a peptide derived from 2-(Fmoc-amino)-4-chlorobenzoic acid, docking studies would model how it fits into the active site of an enzyme or the binding pocket of a receptor.

The unique structural and electronic features imparted by the 4-chloroanthranilic acid core are critical in these interactions. The specific shape, rigidity, and pattern of hydrogen bond donors and acceptors, along with the electronic influence of the chlorine atom, would determine the binding affinity and selectivity of the derived therapeutic agent. By simulating these interactions, researchers can prioritize which derivative compounds to synthesize and test in the lab, accelerating the drug discovery process.

Table 4: Hypothetical Molecular Docking Workflow for a Derived Agent

| Step | Description | Purpose |

|---|---|---|

| 1. Target Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). | Define the binding site and prepare the receptor for docking. |

| 2. Ligand Preparation | Generate the 3D structure of the peptide derived from 2-(Fmoc-amino)-4-chlorobenzoic acid. | Assign correct charges and protonation states to the ligand. |

| 3. Docking Simulation | Use software to systematically explore possible binding poses of the ligand within the target's active site. | Generate a set of potential binding modes and score them based on energetic favorability. |

| 4. Post-Docking Analysis | Analyze the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | Understand the molecular basis of binding and formulate hypotheses for structure-activity relationships. |

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry Protocols for Synthesis

The synthesis of fine chemicals and pharmaceuticals is increasingly scrutinized for its environmental impact, prompting a shift towards sustainable or "green" chemistry. researchgate.net Traditional methods for introducing the Fmoc protecting group often rely on hazardous organic solvents and may require catalysts. In response, researchers are developing more environmentally benign protocols.

A significant innovation is the development of catalyst-free Fmoc protection of amines and amino acids in aqueous media. researchgate.net This approach avoids the use of harmful organic solvents, minimizes energy consumption, and simplifies product isolation, aligning with the core principles of green chemistry. researchgate.net Another eco-friendly method revisits the Schotten-Baumann reaction conditions, utilizing a biphasic system where an agro-waste derived solvent medium facilitates the peptide bond formation. nih.gov This process uses Nα-Fmoc-amino acid chlorides and amino acid ester salts, eliminating the need for an additional base for neutralization and resulting in excellent yields with preservation of stereochemical integrity. nih.gov

Table 1: Comparison of Synthesis Protocols

| Feature | Traditional Synthesis | Green Chemistry Innovations |

|---|---|---|

| Solvent | Often uses halogenated or high-boiling point organic solvents. | Utilizes water or agro-waste derived solvents. researchgate.netnih.gov |

| Catalyst | May require expensive or toxic catalysts. | Can be performed under catalyst-free conditions. researchgate.net |

| Byproducts | Can generate significant chemical waste. | Reduces waste and avoids hazardous substances. researchgate.net |

| Energy | May require heating or refluxing for extended periods. | Often proceeds under mild conditions, minimizing energy use. researchgate.net |

| Workup | Can involve complex purification steps. | Simplifies product isolation and purification. researchgate.net |

These green protocols not only reduce the environmental footprint but also offer high efficiency and chemoselectivity, making them applicable for the crucial step of amino acid protection in both solution and solid-phase synthesis. researchgate.net

Potential Applications in Advanced Materials Science

The unique structural characteristics of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID make it a valuable component for the design of advanced materials. amadischem.com Its primary role as an Fmoc-protected amino acid allows for its precise incorporation into polypeptide chains through SPPS. This capability is fundamental to creating peptide-based biomaterials, a field of growing interest. nih.gov

The applications extend to the functionalization of nanomaterials, where the compound can be used to synthesize peptides that confer specific properties to the material's surface. The strong hydrophobicity of the Fmoc group, combined with the reactive potential of the rest of the molecule, allows for the creation of self-assembling molecular structures with catalytic or other functional properties. These peptide-based materials have potential uses in drug delivery systems, biocatalysis, and the development of novel biomaterials with tailored stability and bioactivity. chemimpex.com

Table 2: Potential Applications in Materials Science

| Material Type | Role of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID | Potential Application |

|---|---|---|

| Peptide-Based Biomaterials | Serves as a key building block in SPPS to create custom peptide sequences. nih.gov | Tissue engineering scaffolds, hydrogels for controlled release. |

| Functionalized Nanomaterials | Used to synthesize peptides for surface modification of nanoparticles. | Targeted drug delivery, diagnostic imaging agents. |

| Self-Assembling Systems | The Fmoc group's hydrophobicity can drive the formation of ordered nanostructures. | Biocatalytic surfaces, nanoscale electronics. |

Exploration in Combinatorial Chemistry and High-Throughput Screening

The rise of combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis of vast libraries of compounds. google.com Fmoc-based SPPS is a cornerstone of this field, and building blocks like 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID are essential. altabioscience.com The automated and parallel nature of Fmoc SPPS allows for the systematic construction of thousands of distinct peptide sequences on a solid support. altabioscience.com

Once these peptide libraries are synthesized, they are subjected to high-throughput screening (HTS). HTS utilizes automated systems, such as robotic liquid handlers and high-content imaging systems, to rapidly test every compound in the library for a specific biological activity. cuanschutz.edu For example, an HTS campaign might screen a peptide library for compounds that inhibit a particular enzyme or disrupt a protein-protein interaction. The Fmoc group's strong UV absorption provides a convenient method for monitoring the synthesis process, ensuring the quality of the library before screening. This synergy between combinatorial synthesis and HTS accelerates the identification of lead compounds for drug development. google.comcuanschutz.edu

Table 3: Role in Combinatorial Chemistry and HTS Workflow

| Step | Description | Role of 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID |

|---|---|---|

| 1. Library Design | A diverse set of peptide sequences is designed to maximize chemical space. | The compound is selected as one of the building blocks to introduce specific structural and chemical properties. |

| 2. Combinatorial Synthesis | Automated Fmoc SPPS is used to create a large library of unique peptides. altabioscience.com | The Fmoc group protects the amine during coupling, and is then removed to allow the peptide chain to extend. |

| 3. Cleavage and Purification | Peptides are cleaved from the solid support. | The final peptide, incorporating the 2-amino-4-chlorobenzoyl moiety, is prepared for screening. |

| 4. High-Throughput Screening | The library is screened for biological activity using automated assays. cuanschutz.edu | Peptides containing this specific residue that show activity ("hits") are identified for further study. |

Translational Research Potential in Novel Therapeutic Areas

The ultimate goal of developing novel chemical entities is often their translation into new therapies. 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID is a key intermediate in the synthesis of peptide-based therapeutics, which are of growing importance in medicine. nih.gov Its incorporation into peptide sequences allows for the creation of peptidomimetics with enhanced stability, improved oral bioavailability, and targeted biological activity. chemimpex.com

One promising area is the development of new antimicrobial agents. Research has shown that Fmoc-triazine amino acids can be used to construct short peptidomimetics with significant antibacterial effects but without toxicity to mammalian cells. nih.gov By incorporating building blocks like 2-(FMOC-AMINO)-4-CHLOROBENZOIC ACID, researchers can fine-tune the charge and hydrophobicity of these molecules, which are critical factors for effective antimicrobial activity. nih.gov Beyond antimicrobials, some studies have found that certain Fmoc-amino acids exhibit anti-inflammatory activity, opening another avenue for therapeutic exploration. The ability to synthesize complex and modified peptides is crucial for developing targeted therapies for a range of diseases. chemimpex.com

Table 4: Potential Therapeutic Research Areas

| Therapeutic Area | Research Application | Key Finding/Rationale |

|---|---|---|

| Antimicrobials | Synthesis of short peptidomimetics. nih.gov | Fmoc-triazine amino acids can yield compounds with significant antibacterial effects and low hemolytic activity. nih.gov |

| Anti-inflammatory Agents | Exploration of inherent activity of Fmoc-amino acid derivatives. | Some Fmoc-amino acids have been found to possess anti-inflammatory properties. |

| Drug Delivery | Creation of peptide-based drug carriers. | The hydrophobic Fmoc group can be exploited in designing delivery systems. |

| Oncology/Targeted Therapies | Development of complex peptide drugs. | The compound is a building block for peptide sequences designed to interact with specific biological targets. chemimpex.com |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(Fmoc-amino)-4-chlorobenzoic acid, and how can side reactions be minimized?

- Methodology :

- Step 1 : Start with 4-amino-2-chlorobenzoic acid. Protect the amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions (e.g., NaHCO₃ in THF/H₂O) to avoid hydrolysis of the carboxylic acid .

- Step 2 : Monitor reaction progress via TLC (silica gel, eluent: 10% MeOH in DCM) to detect unreacted starting material.

- Optimization : Maintain pH ~8–9 to prevent Fmoc-deprotection or carboxylic acid activation. Excess Fmoc-Cl (1.2–1.5 equiv) ensures complete protection.

- Side Reaction Control : Avoid prolonged exposure to base, which may lead to esterification of the carboxylic acid.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral data should researchers expect?

- Key Techniques :

- HPLC-MS : Confirm purity and molecular ion ([M-H]⁻ expected at m/z ~402.1 for C₂₁H₁₅ClNO₄) .

- ¹H NMR (DMSO-d₆): Look for Fmoc aromatic protons (δ 7.3–7.9 ppm, multiplet), carboxylic acid proton (δ ~12.5 ppm, broad), and NH (δ ~10 ppm, exchangeable) .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), Fmoc carbonyl (C=O at ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C under inert gas (Ar/N₂) to prevent Fmoc-group hydrolysis or carboxylic acid dimerization .

- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid unintended solvolysis.

Advanced Research Questions

Q. What computational methods can predict the reactivity of the Fmoc-protected amine in peptide coupling reactions?

- Approach :

- DFT Calculations : Model the electronic environment of the Fmoc-protected amine using software like Gaussian or ORCA. Focus on nucleophilicity (NBO analysis) and steric hindrance around the amine .

- Molecular Dynamics : Simulate interactions with coupling agents (e.g., HATU, DCC) to optimize reaction conditions for solid-phase peptide synthesis.

Q. How does the chloro substituent at the 4-position influence the compound’s electronic properties in medicinal chemistry applications?

- Analysis :

- Hammett Constants : The -Cl group (σₚ ≈ 0.23) induces moderate electron-withdrawing effects, which may enhance electrophilic reactivity in subsequent derivatization (e.g., Suzuki coupling) .

- SAR Studies : Compare with analogs (e.g., 4-fluoro or 4-bromo derivatives) to assess how halogen size/polarizability impacts target binding (e.g., enzyme inhibition).

Q. What are the challenges in removing the Fmoc group without degrading the benzoic acid moiety?

- Deprotection Strategies :

- Standard Protocol : Use 20% piperidine in DMF (2 × 5 min). Monitor by TLC for Fmoc removal (disappearance of UV-active Fmoc signals).

- Risk Mitigation : Avoid strong acids (e.g., TFA), which may protonate the carboxylic acid and induce side reactions. Test mild bases (e.g., DBU) for compatibility .

Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.